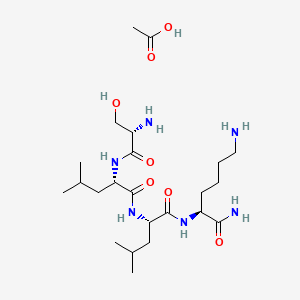
SLLK, Control Peptide for TSP1 Inhibitor acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SLLK, Control Peptide for TSP1 Inhibitor acetate is a control peptide for LSKL (leucine-serine-lysine-leucine), which is a thrombospondin-1 inhibitor. Thrombospondin-1 is a glycoprotein that plays a role in cell-to-cell and cell-to-matrix communication. The control peptide SLLK is used in various scientific studies to understand the effects and mechanisms of thrombospondin-1 inhibitors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SLLK, Control Peptide for TSP1 Inhibitor acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like SLLK often involves large-scale SPPS with automated synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
SLLK, Control Peptide for TSP1 Inhibitor acetate primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in SPPS.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the SLLK peptide itself, with minor by-products including truncated or misfolded peptides that are removed during purification.
科学研究应用
SLLK, Control Peptide for TSP1 Inhibitor acetate is used in various scientific research applications:
Biology: It is used to study the role of thrombospondin-1 in cell signaling and its effects on cellular processes such as apoptosis and angiogenesis.
Medicine: Research involving SLLK helps in understanding the mechanisms of diseases like cancer and cardiovascular diseases, where thrombospondin-1 plays a significant role.
Chemistry: It is used as a control in experiments involving peptide synthesis and modification.
Industry: SLLK is used in the development of therapeutic peptides and in drug discovery research.
作用机制
SLLK, Control Peptide for TSP1 Inhibitor acetate acts as a control peptide for LSKL, which inhibits thrombospondin-1. Thrombospondin-1 is involved in the activation of transforming growth factor-beta (TGF-β), a cytokine that regulates cell growth and differentiation. By inhibiting thrombospondin-1, LSKL and its control peptide SLLK can modulate TGF-β activity, affecting various cellular pathways involved in disease progression.
相似化合物的比较
Similar Compounds
LSKL (leucine-serine-lysine-leucine): The active thrombospondin-1 inhibitor peptide.
RGD (arginine-glycine-aspartic acid): Another peptide involved in cell adhesion and signaling.
GRGDSP (glycine-arginine-glycine-aspartic acid-serine-proline): A peptide that inhibits integrin binding.
Uniqueness
SLLK is unique as it serves as a control peptide specifically for LSKL, allowing researchers to differentiate the specific effects of thrombospondin-1 inhibition from other cellular processes. This specificity makes it a valuable tool in scientific research.
属性
分子式 |
C23H46N6O7 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5.C2H4O2/c1-12(2)9-16(26-19(30)14(23)11-28)21(32)27-17(10-13(3)4)20(31)25-15(18(24)29)7-5-6-8-22;1-2(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |
InChI 键 |
KJAPDPFGVKWDMR-SITLLQIKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

![2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B11932784.png)

![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11932814.png)
![(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B11932819.png)
![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)
![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)

